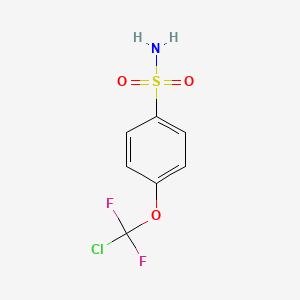
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is an organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Starting Material: The process begins with trichloromethoxybenzene.
Fluorination: Trichloromethoxybenzene is subjected to selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
Reduction: The nitro group is then reduced to an amine group, forming 4-(Chlorodifluoromethoxy)aniline.
Sulfonation: Finally, the aniline derivative is sulfonated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorodifluoromethoxy)nitrobenzene: Similar structure but with a nitro group instead of a sulfonamide group.
4-(Chlorodifluoromethoxy)aniline: Contains an amine group instead of a sulfonamide group.
Uniqueness
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both the chlorodifluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2913279-36-2 |
|---|---|
Molekularformel |
C7H6ClF2NO3S |
Molekulargewicht |
257.64 g/mol |
IUPAC-Name |
4-[chloro(difluoro)methoxy]benzenesulfonamide |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) |
InChI-Schlüssel |
CQAYFLZMNDDGON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


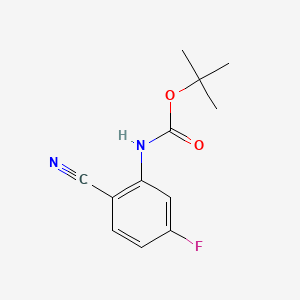
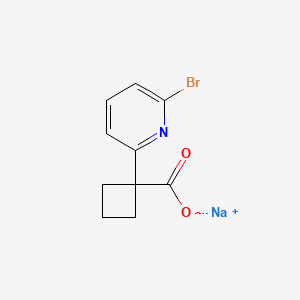
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
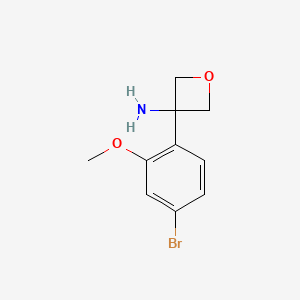
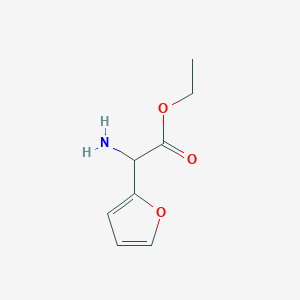
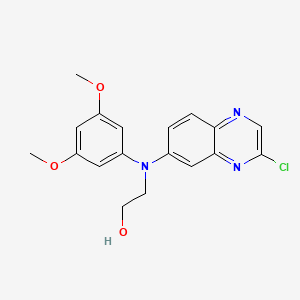
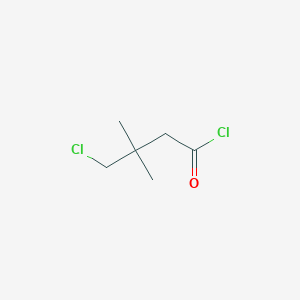

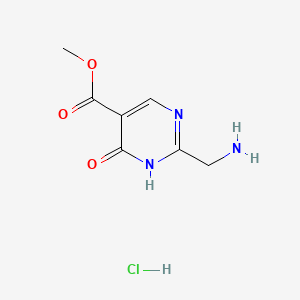

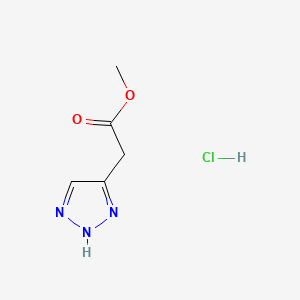
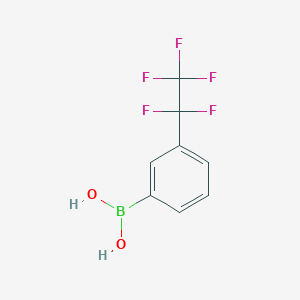
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
